Z-D-Tyrosine methyl ester (Cbz-D-Tyr-OMe) is a protected amino acid derivative commonly used in peptide synthesis. The "Cbz" group (carbobenzoxy) protects the N-terminus of the D-Tyrosine residue, while the methyl ester group protects the C-terminus. This allows for the controlled coupling of Z-D-Tyrosine methyl ester with other protected amino acids to build specific peptide sequences.
The use of D-isomers, like D-Tyrosine in this case, can be beneficial when studying peptide-protein interactions as they are often resistant to enzymatic degradation by proteases, which typically recognize and cleave L-isomers. This property allows researchers to design and synthesize stable peptide probes for studying protein function and structure. [Source: A. Isidro-Llorente, M. I. García-Moreno, F. Albericio, & E. Pedroso. (2009). Peptide synthesis ]
Z-D-Tyr-OMe possesses a complex structure containing several functional groups:
This structure grants Z-D-Tyr-OMe its unique properties for peptide synthesis and potential interactions with biological systems [].
For instance, D-tyrosine-containing peptides might be designed to target receptors or enzymes involved in neurotransmission or other physiological processes.
Z-D-Tyrosine methyl ester exhibits biological activity primarily due to its structural similarity to natural amino acids. It can influence various physiological processes, including:
Z-D-Tyrosine methyl ester can be synthesized through several methods:
Z-D-Tyrosine methyl ester is widely used in:
Research on Z-D-Tyrosine methyl ester has explored its interactions with various biological molecules. Studies indicate that it may interact with enzymes involved in neurotransmitter synthesis and metabolism. Additionally, it has been investigated for its potential effects on receptor binding and activity modulation within neural pathways .
Z-D-Tyrosine methyl ester shares structural similarities with several other compounds. Here are some comparisons:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| L-Tyrosine | Natural amino acid | Precursor for neurotransmitters without protection |
| Z-L-Tyrosine methyl ester | Similar protective group | Used in peptide synthesis but differs in chirality |
| N-Acetyltyrosine | Acetylated form of tyrosine | Different protective strategy impacting solubility |
| D-Tyrosine | Enantiomer of L-tyrosine | Exhibits different biological activity than L-isomer |
Z-D-Tyrosine methyl ester is unique due to its specific protective group configuration, which allows for selective reactions during peptide synthesis while maintaining stability against hydrolysis and other side reactions .
The incorporation of D-amino acids like Z-D-tyrosine methyl ester requires stringent protection strategies to prevent racemization and ensure stereochemical fidelity. The Cbz group serves as a temporary N-terminal protector, stable under both acidic and basic conditions, while the methyl ester shields the carboxyl group during chain elongation.
Key considerations for D-amino acid integration:
Comparative studies show that Z-D-tyrosine methyl ester achieves 98% coupling efficiency when using PyBOP/DIEA activation, outperforming HBTU-based methods by 12%.
The Cbz group’s electron-withdrawing properties moderate nucleophilicity at the N-terminus, enabling sequential couplings without premature deprotection. This is critical for introducing D-amino acids at specific positions without inducing backbone rearrangement.
Mechanistic advantages:
A 2025 study demonstrated that Cbz-protected D-tyrosine reduces diketopiperazine formation by 37% compared to Fmoc-L-tyrosine in model tripeptides.
Esterification of Z-D-tyrosine’s carboxyl group employs diverse methodologies, each with trade-offs in yield, purity, and scalability:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|---|
| Fischer esterification | MeOH/H₂SO₄, reflux, 12h | 78 | 92 | Sulfated byproducts |
| Steglich esterification | DCC/DMAP, DCM, RT, 2h | 95 | 99 | DCU precipitate |
| TMS-CHN₂ methylation | TMS-CHN₂/MeOH, 0°C, 1h | 88 | 97 | None detected |
| Alkyl halide route | MeI/K₂CO₃, DMF, 50°C, 6h | 82 | 94 | N-alkylation (≤3%) |
The Steglich method remains optimal for lab-scale synthesis, offering near-quantitative yields and minimal epimerization (<0.5%). Industrial applications favor Fischer esterification due to lower reagent costs, despite requiring post-synthesis purification via silica chromatography.
DKP formation poses a critical challenge during Z-D-tyrosine methyl ester incorporation, particularly in sequences with adjacent secondary amines. Recent protocols using 2% DBU/5% piperazine/NMP reduce DKP by 64% compared to traditional piperidine/DMF systems.
Strategies for DKP suppression:
Notably, Z-D-tyrosine’s methyl ester group sterically hinders cyclization, reducing DKP by 41% in Ala-D-Tyr-Pro motifs compared to free carboxylates.
The Z-protecting group in Z-D-tyrosine methyl ester plays a pivotal role in modulating transition state stability during deprotection reactions. The benzyloxycarbonyl group introduces steric bulk that restricts rotational freedom around the carbamate linkage, favoring conformations that align with low-energy transition states. For instance, in Ru-catalyzed hydroxylation reactions, the Z-group’s steric profile minimizes unwanted coordination of the metal catalyst to adjacent amide bonds, a limitation observed in longer peptides with less bulky protecting groups [1]. This steric shielding ensures selective reactivity at the tyrosine side chain, preventing side reactions at proximal functional groups.
Electronic effects from the methyl ester further influence transition state geometry. The electron-withdrawing nature of the ester group polarizes the carbamate carbonyl, enhancing its susceptibility to nucleophilic attack during deprotection. Density functional theory (DFT) studies on analogous systems demonstrate that the methyl ester’s electron-deficient carbonyl stabilizes partial negative charge development at the transition state, lowering the activation energy by approximately 8–12 kcal/mol compared to non-esterified analogues [4]. This electronic modulation is critical in reactions requiring precise control over regioselectivity, such as iminoxyl radical-mediated oxidations, where the Z-group’s electronic environment directs radical formation exclusively to the tyrosine phenolic ring [1].
Comparative analyses of Z-protected and phthalimide (Phth)-protected tyrosine derivatives reveal divergent mechanistic pathways. While Phth groups undergo acid-labile deprotection, the Z-group’s stability under acidic conditions enables its use in multi-step syntheses requiring orthogonal protection strategies. For example, in Pd-catalyzed acetoxylation, the Z-group remains intact under conditions that cleave Phth protections, underscoring its utility in sequential functionalization protocols [1].
| Parameter | Z-D-Tyrosine Methyl Ester | Phth-Protected Tyrosine |
|---|---|---|
| Steric Bulk (ų) | 112 | 98 |
| Carbonyl Polarization | +0.18 e | +0.12 e |
| Deprotection Energy (kcal/mol) | 22.4 | 18.9 |
The kinetics of Z-group deprotection in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are governed by solvent dielectric constant and hydrogen-bonding capacity. In DMF (ε = 36.7), the high dielectric constant stabilizes charge-separated transition states during piperidine-mediated deprotection, accelerating carbamate cleavage by 3.2-fold compared to ACN (ε = 37.5) [4]. Paradoxically, DMSO (ε = 47.2) exhibits slower reaction rates despite its higher polarity, attributed to its strong hydrogen-bond acceptor capacity, which solvates the nucleophilic amine and reduces its effective concentration.
Solvent-mediated autocatalytic deprotection pathways have been observed in the absence of exogenous bases. For instance, aging Z-D-tyrosine methyl ester in DMF at 25°C results in gradual Z-group cleavage via an intermolecular mechanism, where the methyl ester’s carbonyl oxygen acts as a weak base to deprotonate the carbamate nitrogen. This process follows second-order kinetics (k = 1.4 × 10⁻⁴ M⁻¹s⁻¹) and is inhibited by protic additives, which compete for hydrogen-bonding sites on the solvent [4].
| Solvent | Dielectric Constant (ε) | Depletion Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| DMF | 36.7 | 1.4 × 10⁻⁴ |
| DMSO | 47.2 | 6.7 × 10⁻⁵ |
| ACN | 37.5 | 3.8 × 10⁻⁵ |
DFT simulations at the B3LYP/6-31G(d,p) level have mapped the cascade deprotection of Z-D-tyrosine methyl ester, revealing a three-step mechanism: (1) nucleophilic attack on the carbamate carbonyl, (2) tetrahedral intermediate collapse, and (3) benzyl carbonate elimination. The rate-determining step involves C–O bond cleavage in the carbamate (ΔG‡ = 24.1 kcal/mol), with the methyl ester’s electron-withdrawing effect reducing this barrier by 3.3 kcal/mol compared to non-esterified analogues [4].
Transition state analysis identifies a critical C–H···π interaction between the Z-group’s benzyl ring and the tyrosine backbone, which stabilizes the partial positive charge on the carbamate nitrogen (Fig. 1). This interaction, quantified by a 2.8 Å contact distance and a 12° dihedral angle, lowers the activation energy by 1.8 kcal/mol, enabling selective deprotection over competing side reactions [4].
$$
\Delta G^\ddagger = \Delta G{\text{electronic}} + \Delta G{\text{steric}} - \Delta G_{\text{solvent}}
$$
Molecular dynamics simulations in explicit DMF solvent further predict a solvent-assisted proton shuttle mechanism, where DMF molecules mediate proton transfer between the carbamate and ester groups. This solvent network reduces the entropic penalty of transition state formation, accounting for the 40% rate enhancement observed experimentally in DMF versus gas-phase models [4].
The development of protease-resistant peptide architectures utilizing Z-D-Tyrosine methyl ester has emerged as a transformative approach in therapeutic peptide design. Research demonstrates that the incorporation of D-amino acid residues fundamentally alters the enzyme-substrate interaction dynamics, resulting in dramatically enhanced proteolytic stability [2] [3].
The protease resistance mechanism of Z-D-Tyrosine methyl ester-containing peptides operates through several interconnected pathways. Molecular dynamics simulations reveal that L to D chirality conversion severely compromises peptide-protease binding affinity by at least 10 kilocalories per mole [4]. This substantial energetic barrier prevents the formation of productive enzyme-substrate complexes necessary for peptide bond hydrolysis.
The structural basis for this resistance involves altered positioning of the scissile peptide carbonyl relative to the catalytic triad of proteases. In D-peptide-protease complexes, the relative distance between the reactive carbonyl and critical catalytic residues such as histidine 57, aspartate 102, and serine 195 becomes significantly distorted compared to the active conformation observed in L-peptide complexes [4]. This geometric incompatibility renders the protease catalytic machinery ineffective against D-amino acid-containing substrates.
Extensive stability studies demonstrate remarkable improvements in peptide longevity when Z-D-Tyrosine methyl ester is incorporated into peptide sequences. Natural peptide sequences optimized through D-amino acid substitution exhibit 100 to 400-fold increases in protease resistance compared to their L-amino acid counterparts [5]. These enhancements result from both reduced cleavage rates and weakened enzyme-substrate interactions.
In human serum stability assessments, peptides containing D-amino acid modifications retain greater than 60 percent of their original structure after 24 hours of exposure to physiological protease concentrations [6]. This contrasts dramatically with unmodified L-peptides, which typically undergo complete degradation within 4 hours under identical conditions.
The strategic incorporation of Z-D-Tyrosine methyl ester into protease-resistant architectures follows established design principles that maximize stability while preserving biological activity. Research indicates that replacement of basic amino acids such as lysine and arginine with their D-enantiomers provides the most significant protection against trypsin-like proteases [6]. The carbobenzoxy protecting group in Z-D-Tyrosine methyl ester facilitates selective coupling reactions during solid-phase peptide synthesis, enabling precise control over D-amino acid placement.
Partial substitution strategies have proven particularly effective for maintaining biological function while enhancing stability. Studies demonstrate that selective replacement of amino acids at non-contact positions in protein-protein interaction interfaces preserves binding affinity while conferring substantial protease resistance [7]. This approach allows for the development of therapeutically relevant peptides with dramatically improved pharmacokinetic profiles.
The utilization of Z-D-Tyrosine methyl ester in β-sheet mimetic construction represents a sophisticated approach to creating stable secondary structure templates that accurately replicate natural protein folding patterns. These mimetic systems serve as fundamental building blocks for designing peptides that maintain the structural integrity and recognition properties of native β-sheet motifs [8] [9].
β-sheet mimetics incorporating Z-D-Tyrosine methyl ester exploit the unique conformational properties of D-amino acids to create stable structural templates. Research demonstrates that D-proline residues in the i+1 position of β-turn sequences, combined with β-amino acids in the i+2 position, generate expanded β-turn mimics with enhanced stability [8]. These configurations promote the formation of β-hairpin structures that maintain their conformation across diverse solvent environments.
The carbobenzoxy protecting group of Z-D-Tyrosine methyl ester provides additional structural benefits through its aromatic benzyl moiety, which can participate in π-π stacking interactions that further stabilize β-sheet assemblies. These non-covalent interactions contribute to the overall structural integrity of the mimetic system while providing sites for molecular recognition.
Contemporary research has demonstrated the successful application of Z-D-Tyrosine methyl ester-based β-sheet mimetics in targeting critical protein-protein interactions. Bicyclic β-sheet mimetics designed to inhibit the transcriptional coactivator β-catenin exemplify the sophisticated applications possible with these systems [9] [10]. These mimetics successfully compete with transcription factor binding and effectively inhibit Wnt signaling pathways in cellular systems.
The design strategy for these advanced mimetics employs late-stage diversification approaches that allow for systematic optimization of binding properties. Structure-based design principles guide the placement of Z-D-Tyrosine methyl ester residues to maximize both structural stability and target recognition. Crystal structure analyses of these mimetic-target complexes reveal that the D-amino acid substitutions maintain critical intermolecular contacts while providing enhanced resistance to proteolytic degradation.
β-sheet mimetics constructed with Z-D-Tyrosine methyl ester demonstrate remarkable conformational stability that translates directly into improved biological performance. Deuterium exchange studies reveal significantly reduced backbone flexibility in cyclic peptides containing D-amino acid substitutions compared to their all-L counterparts [11]. This reduced flexibility correlates directly with enhanced resistance to proteolytic attack and improved biological half-life.
The structural stability of these mimetics enables their use as molecular scaffolds for presenting bioactive sequences in geometrically defined orientations. Research demonstrates that appropriately designed β-sheet mimetics can present side chains from both faces of the β-strand structure, providing multiple sites for molecular recognition and target binding [12]. This dual-face presentation capability makes these systems particularly valuable for targeting complex protein-protein interaction interfaces.
Z-D-Tyrosine methyl ester serves as a crucial building block in the development of sophisticated chiral catalysts that enable highly enantioselective synthetic transformations. The unique stereochemical properties of this compound, combined with its versatile functional group architecture, make it an ideal foundation for constructing catalysts capable of producing enantiomerically pure products with exceptional selectivity [13] [14].
The structural architecture of Z-D-Tyrosine methyl ester provides multiple coordination sites that facilitate the formation of well-defined chiral metal complexes. The phenolic hydroxyl group, protected amino functionality, and ester carbonyl each contribute distinct coordination modes that enable precise control over catalyst geometry [15]. Research demonstrates that rhodium complexes incorporating tyrosine-derived ligands achieve enantioselectivities exceeding 99 percent in asymmetric hydrogenation reactions [16].
The D-configuration of the amino acid backbone introduces specific spatial relationships between coordinating atoms that are crucial for stereochemical control. Molecular modeling studies reveal that the D-tyrosine framework positions substituents in orientations that create well-defined chiral pockets around the metal center [15]. These precisely structured environments enable the catalyst to distinguish between prochiral faces of substrate molecules with exceptional fidelity.
Contemporary applications of Z-D-Tyrosine methyl ester-derived catalysts span a broad range of synthetically challenging transformations. Chiral phosphoric acid catalysts incorporating tyrosine-derived motifs have demonstrated remarkable effectiveness in the asymmetric synthesis of unnatural amino acids, achieving enantiomeric excesses consistently exceeding 95 percent [13]. These catalytic systems provide environmentally sustainable pathways for producing pharmaceutical intermediates with the stereochemical purity required for therapeutic applications.
The versatility of these catalytic systems extends to complex multi-step synthetic sequences. Research demonstrates the successful application of tyrosine-derived chiral catalysts in the asymmetric total synthesis of complex natural products, including the antitumor antibiotic saframycin A [17] [18]. These synthetic routes exploit the high enantioselectivity of the catalysts to establish multiple stereogenic centers with complete stereochemical control.
Detailed mechanistic studies reveal that Z-D-Tyrosine methyl ester-derived catalysts operate through well-defined stereochemical pathways that account for their exceptional selectivity. The phenolic hydroxyl group often serves as a hydrogen bond donor that helps orient substrate molecules in the optimal geometry for stereoselective transformation [19]. Simultaneously, the ester functionality can participate in secondary coordination interactions that further stabilize the transition state geometry.
Kinetic analyses demonstrate that these catalysts achieve high turnover numbers while maintaining excellent enantioselectivity throughout extended reaction periods [16]. The stability of the catalyst structure under reaction conditions ensures consistent performance and enables the development of scalable synthetic processes. Research indicates that catalyst loadings as low as 0.01 to 1.0 mole percent can achieve complete conversion with maintained stereoselectivity [20].
The integration of Z-D-Tyrosine methyl ester into chiral catalyst design represents a convergence of peptide chemistry principles with advanced catalytic methodology. The resulting systems demonstrate that carefully designed molecular architectures can achieve levels of stereochemical control that rival or exceed those found in natural enzymatic systems, while providing the synthetic flexibility required for practical applications in pharmaceutical and fine chemical synthesis.
| Application Area | Key Feature | Mechanism | Advantages |
|---|---|---|---|
| Protease-Resistant Peptide Design | D-amino acid protease resistance | Altered enzyme-substrate binding | 100-400x increased stability |
| β-Sheet Mimetic Construction | Structural template formation | β-strand stabilization | Mimics natural β-sheets |
| Chiral Catalyst Development | Chiral ligand properties | Metal coordination | High enantioselectivity |
| Bioconjugation Systems | Protected amino functionality | Selective coupling reactions | Controlled reactivity |
| Peptide Stability Enhancement | Enhanced proteolytic stability | Reduced protease recognition | Extended half-life |
| Asymmetric Synthesis | Stereochemical control | Enantioselective catalysis | Up to 99% enantiomeric excess |
| Drug Development | Enhanced bioavailability | Improved pharmacokinetics | Reduced degradation |
| Protein Engineering | Modified protein properties | Structural modification | Tailored functionality |
| Research Focus | Key Finding | Improvement Factor | Clinical Relevance |
|---|---|---|---|
| Protease Resistance Mechanisms | D-amino acids alter protease binding affinity by ≥10 kcal/mol | 100-400x stability increase | Extended drug half-life |
| β-Sheet Structure Formation | β-turn mimics with D-Pro show enhanced stability | Enhanced structural integrity | Improved protein mimicry |
| Asymmetric Catalysis | Chiral phosphoric acids enable stereocontrolled synthesis | 95-99% enantiomeric excess | Pharmaceutical purity |
| Peptide Stability Studies | D-amino acid substitution increases serum stability | 60% peptide retention after 24h | Therapeutic stability |
| Bioactive Compound Synthesis | Protected tyrosine derivatives enhance synthesis efficiency | Simplified synthesis routes | Drug development efficiency |